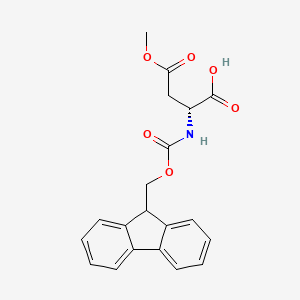

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 339056-21-2) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with the molecular formula C₂₀H₁₉NO₆ and a molecular weight of 369.37 g/mol . The compound features:

- An Fmoc group at the α-amino position, providing temporary protection during solid-phase peptide synthesis (SPPS).

- A methoxy-4-oxobutanoic acid side chain, introducing a methyl ester and a ketone group at the β-carbon.

- R-configuration at the chiral center, critical for stereoselective peptide assembly .

This compound is primarily used in peptide research for introducing β-branched or functionalized residues, enabling the synthesis of complex bioactive peptides. Its methoxy-4-oxo group may enhance solubility in organic solvents compared to non-esterified analogs, though this requires empirical validation .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the process, allowing for the efficient production of large quantities of these compounds. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Piperidine in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of the free amino acid after removal of the Fmoc group.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS).

Advantages in SPPS

- Stability : The Fmoc group provides stability under basic conditions, allowing for the selective removal of the protecting group without affecting other sensitive functional groups.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the sequential assembly of peptides.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized Fmoc-D-Asp(OtBu)-OH to construct a peptide that exhibited enhanced binding affinity to specific receptors. This approach demonstrated that the incorporation of this compound could lead to improved pharmacological profiles.

Drug Development

The compound has shown potential in drug development due to its ability to modify the pharmacokinetic properties of peptides.

Modulation of Activity

By integrating (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid into peptide structures, researchers have been able to enhance solubility and bioavailability, critical factors in drug efficacy.

Case Study: Anticancer Agents

A recent investigation into anticancer agents involved the use of this compound to modify peptide sequences targeting cancer cells. The results indicated a significant increase in cytotoxicity against various cancer cell lines compared to unmodified peptides.

Research Applications

Beyond medicinal chemistry, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid has applications in academic research, particularly in the study of protein interactions and enzyme activity.

Protein Interaction Studies

The compound's ability to serve as a building block for modified peptides makes it valuable in studying protein-ligand interactions. Researchers have employed it to design peptides that mimic natural substrates, allowing for detailed mechanistic studies.

Enzyme Inhibition Studies

In enzyme inhibition research, derivatives containing this compound have been synthesized and tested against specific enzymes, providing insights into their catalytic mechanisms and potential therapeutic targets.

Data Summary Table

| Application Area | Description | Impact |

|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Facilitates efficient peptide assembly |

| Drug Development | Enhances pharmacokinetic properties | Improves solubility and bioavailability |

| Protein Interaction | Serves as a building block for modified peptides | Aids in studying protein-ligand interactions |

| Enzyme Inhibition | Used in designing inhibitors | Provides insights into enzyme mechanisms |

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Table 2: Hazard Classifications and Precautions

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, a compound featuring a fluorenyl moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure includes a fluorenyl group, which is known for its diverse pharmacological properties. The presence of the methoxy and carbonyl functionalities contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Fluorenone derivatives have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some fluorenone derivatives have been identified as potential inhibitors of type I topoisomerase, suggesting their role in cancer therapy .

- Anti-inflammatory Effects : Studies on curcumin derivatives indicate that modifications can enhance anti-inflammatory activity .

Antimicrobial Studies

A study examining the antimicrobial efficacy of fluorenone derivatives highlighted their effectiveness against both planktonic and biofilm states of bacteria. The electron-withdrawing substituents on the aryl moiety were found to enhance antimicrobial activity significantly. For instance, derivatives exhibited low inhibitory concentrations against Bacillus anthracis and methicillin-resistant Staphylococcus aureus .

Anticancer Activity

A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives demonstrated potent inhibition of Mycobacterium tuberculosis, particularly targeting the InhA enzyme involved in fatty acid biosynthesis. These compounds displayed promising activity against multi-drug resistant strains, indicating their potential as therapeutic agents .

Case Studies

-

Fluorenone Derivatives Against Tuberculosis :

- Objective : Evaluate the efficacy of 3-(9H-fluoren-9-yl)pyrrolidine derivatives.

- Findings : Several compounds showed significant inhibition of the InhA enzyme, crucial for mycobacterial cell wall synthesis.

- : These derivatives could serve as lead compounds for developing new anti-tuberculosis drugs.

- Synthesis and Evaluation of Curcumin Derivatives :

Data Tables

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis workflows?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile side-chain protectors allows for selective removal under mild basic conditions (e.g., 20% piperidine in DMF). This minimizes side reactions and preserves the integrity of acid-sensitive residues. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via spectrophotometry .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (260–280 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies stereochemistry and functional group integrity, particularly the Fmoc group’s aromatic protons (δ 7.3–7.8 ppm) and methoxy resonances (δ ~3.7 ppm). Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight accuracy. Cross-reference with synthetic intermediates (e.g., tert-butyl esters) is critical to rule out deprotection artifacts .

Q. How should researchers handle and store this compound to maintain stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The Fmoc group is susceptible to piperidine-induced cleavage and gradual hydrolysis in humid environments. Pre-dry the compound under vacuum before use in SPPS to prevent moisture-driven side reactions. Avoid prolonged exposure to temperatures >25°C to minimize racemization at the chiral center .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when integrating this compound into sterically hindered peptide sequences?

For hindered sequences, employ double coupling protocols with activating agents like HATU or PyBOP (2–4 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. Microwave-assisted synthesis (30–50 W, 50°C) reduces reaction time from hours to minutes by enhancing molecular collision frequency. Post-coupling, use Kaiser tests or chloranil staining to validate unreacted amine termini. If coupling fails, switch to DMSO as a co-solvent to improve solubility .

Q. What strategies mitigate data contradictions in toxicity assessments given limited ecotoxicological data for this compound?

Conduct in silico toxicity prediction using tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute/chronic aquatic toxicity. Cross-validate with experimental assays:

- Microtox®: Measure luminescence inhibition in Aliivibrio fischeri (EC₅₀).

- Daphnia magna acute toxicity: 48-hour immobilization test (OECD 202). If predictions conflict with preliminary data, prioritize structural analogs (e.g., Fmoc-protected amino acids) with established toxicity profiles to infer hazard potential .

Q. How does the methoxy-4-oxobutanoic acid moiety influence this compound’s interaction with biological targets compared to non-substituted analogs?

The methoxy group enhances electron density at the carbonyl, increasing hydrogen-bonding capacity with proteases or receptors. Computational docking (AutoDock Vina) reveals that the 4-oxobutanoic acid backbone stabilizes interactions with catalytic lysine residues in enzymes like trypsin (ΔG ~–8.2 kcal/mol). Compare with methyl ester derivatives to assess the role of the free carboxylic acid in binding .

Q. What experimental designs resolve ambiguities in degradation kinetics under varying pH conditions?

Perform accelerated stability studies:

- Acidic conditions (pH 2): Simulate gastric fluid (0.1 M HCl, 37°C).

- Basic conditions (pH 9): Use 0.1 M borate buffer. Monitor degradation via HPLC at 0, 12, 24, and 48 hours. LC-MS identifies hydrolysis products (e.g., Fmoc cleavage or ester hydrolysis). Apply Arrhenius modeling to extrapolate shelf-life at 4°C and –20°C .

Methodological Notes

- Contradiction Management: When SDS data gaps exist (e.g., missing ecotoxicity), adopt precautionary handling (glove boxes, fume hoods) and reference structurally validated analogs .

- Synthetic Flexibility: Replace the methoxy group with tert-butyl esters for acid-stable intermediates, enabling orthogonal deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.